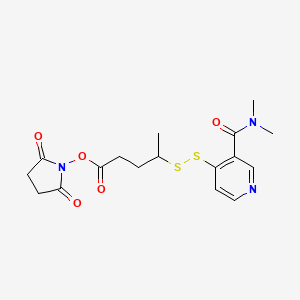
2,5-Dioxopyrrolidin-1-yl 4-((3-(dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMAC-SPP, also known as N,N-Dimethylacetamide-Succinimidyl 4-(p-maleimidophenyl)butyrate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in joining cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of DMAC-SPP ensures controlled drug release, optimizing the effectiveness of ADCs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMAC-SPP involves several steps, starting with the preparation of N,N-Dimethylacetamide (DMAC). The primary raw materials for DMAC synthesis are dimethylamine and acetic anhydride. The reaction process includes:
Raw Material Preparation: Dimethylamine and acetic anhydride are prepared in a molar ratio of 1:1.1-1.2.
Reaction Process: The mixture is stirred at a controlled temperature to ensure complete mixing. The reaction generates a significant amount of heat, requiring cooling to maintain the desired temperature.
Post-Treatment: The reaction mixture is distilled to separate the DMAC product, which is then purified.
Industrial Production Methods
In industrial settings, the production of DMAC involves large-scale reactors and continuous distillation processes to ensure high purity and yield. Safety measures are crucial due to the generation of irritating gases during the reaction .
化学反応の分析
DMAC-SPP undergoes various chemical reactions, including:
Oxidation: DMAC can be oxidized to produce formaldehyde-related derivatives.
Thermal Decomposition: At high temperatures, DMAC decomposes, generating toxic gases.
Hydrolysis: In the presence of acids, DMAC undergoes hydrolysis to produce acetic acid and dimethylamine.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed from these reactions are formaldehyde derivatives, acetic acid, and dimethylamine .
科学的研究の応用
DMAC-SPP has a wide range of applications in scientific research, including:
作用機序
DMAC-SPP functions as a cleavable linker in ADCs. It joins cytotoxic drugs to antibodies, enabling targeted delivery to specific cells or proteins. The cleavable nature of DMAC-SPP ensures that the drug is released in a controlled manner, optimizing the therapeutic effect. The molecular targets and pathways involved include the specific binding of the antibody to the target cell, followed by the internalization and release of the cytotoxic drug .
類似化合物との比較
DMAC-SPP is unique compared to other similar compounds due to its cleavable nature, which allows for controlled drug release. Similar compounds include:
Succinic Anhydride: A non-cleavable ADC linker used in similar applications.
EMCS (6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester): A heterobifunctional crosslinking agent used in ADC synthesis.
Fmoc-8-amino-3,6-dioxaoctanoic Acid: A cleavable ADC linker used in the synthesis of ADCs and PROTACs.
DMAC-SPP’s cleavable nature distinguishes it from these compounds, providing a significant advantage in controlled drug delivery .
特性
分子式 |
C17H21N3O5S2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-(dimethylcarbamoyl)pyridin-4-yl]disulfanyl]pentanoate |
InChI |
InChI=1S/C17H21N3O5S2/c1-11(4-7-16(23)25-20-14(21)5-6-15(20)22)26-27-13-8-9-18-10-12(13)17(24)19(2)3/h8-11H,4-7H2,1-3H3 |
InChIキー |
AFGUQHOCEUTKEQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=C(C=NC=C2)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


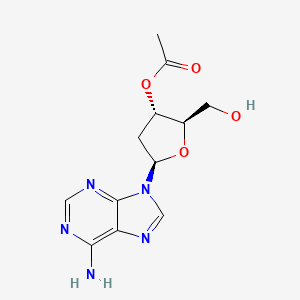
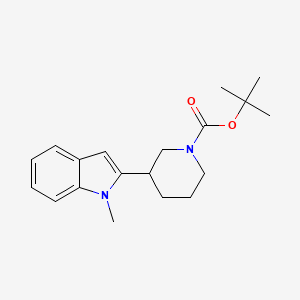
![methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B11828000.png)
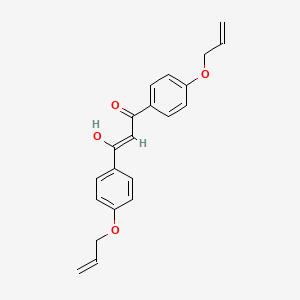
![prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B11828018.png)
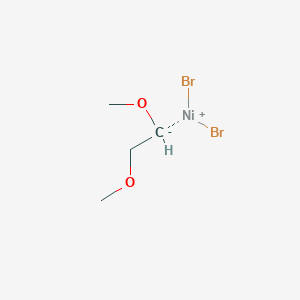
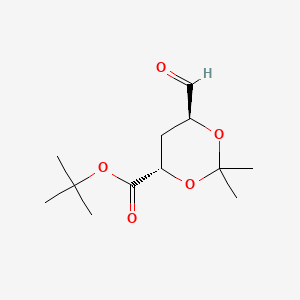
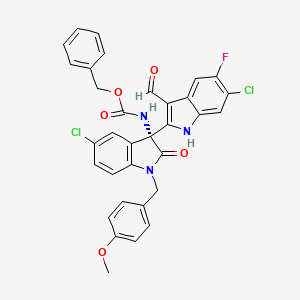
![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)
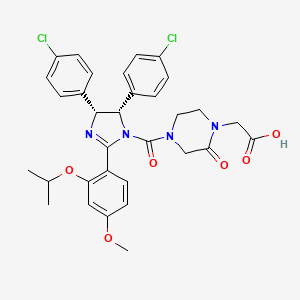
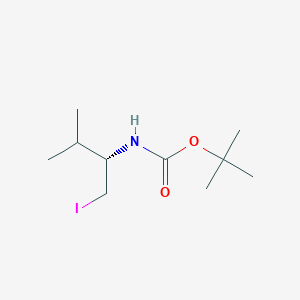

![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)
![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)
